molecular formula C11H14F4 B13515813 1-Fluoro-3-(trifluoromethyl)adamantane

1-Fluoro-3-(trifluoromethyl)adamantane

Cat. No.: B13515813
M. Wt: 222.22 g/mol
InChI Key: VBLXHEKPRVVEOC-UHFFFAOYSA-N
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Description

1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of the adamantane scaffold, characterized by a rigid tricyclic hydrocarbon structure with fluorine and trifluoromethyl (-CF₃) groups at positions 1 and 3, respectively. This compound has garnered attention due to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and materials science applications . It serves as a precursor in synthesizing urea derivatives (e.g., 1-fluoro-3-(isocyanatomethyl)adamantane), which exhibit picomolar-range inhibitory activity against human soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies . The fluorine atom and trifluoromethyl group synergistically influence electronic and steric properties, making it a versatile building block in drug design and functional materials.

Properties

Molecular Formula

C11H14F4

Molecular Weight

222.22 g/mol

IUPAC Name

1-fluoro-3-(trifluoromethyl)adamantane

InChI

InChI=1S/C11H14F4/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13,14)15/h7-8H,1-6H2

InChI Key

VBLXHEKPRVVEOC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of 3-hydroxyadamantane-1-carboxylic acid. The process involves the use of fluorinating agents under controlled conditions to introduce the fluorine atom and the trifluoromethyl group . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions typically involve controlled temperatures and the presence of catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives of adamantane, which can be further functionalized for specific applications .

Scientific Research Applications

1-Fluoro-3-(trifluoromethyl)adamantane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Fluorinated Adamantane Derivatives

  • 1-Fluoroadamantane (CAS 768-92-3) :

    • Structure : Contains a single fluorine atom at position 1.
    • Physical Properties : Melting point = 257°C; crystalline powder .
    • Bioactivity : Less potent than 1-fluoro-3-(trifluoromethyl)adamantane in sEH inhibition, highlighting the importance of the trifluoromethyl group for enhanced binding .
  • 1-Chloro-3-(isocyanatomethyl)adamantane: Structure: Chlorine replaces fluorine at position 1.

Substituent Impact on Bioactivity

  • Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in this compound increases lipophilicity (logP ~3.5 vs. ~2.8 for methyl analogs), improving membrane permeability and target engagement . Urea Derivatives: Fluorinated adamantyl-ureas (e.g., compounds 11a–i) exhibit 1000-fold higher sEH inhibition (IC₅₀ = 10–50 pM) compared to non-fluorinated analogs (IC₅₀ = 10–50 nM) .

Anticancer Activity

  • Adamantane-Type Derivatives :
    • Compound 6b (1-adamantane) : IC₅₀ = 1.2 µM (HepG2) and 1.5 µM (B16F10) .
    • This compound Derivatives : Preliminary data suggest IC₅₀ values below 1 µM, attributed to enhanced cellular uptake via fluorine-mediated interactions .

Antimicrobial Activity

  • Thiosemicarbazones with Adamantane Backbones : Exhibit antifungal activity against Candida albicans (MIC = 2–8 µg/mL), comparable to ketoconazole .

Pharmacological and Material Science Comparisons

Carborane vs. Adamantane Derivatives

  • 4-Phenyl-para-Carborane : 10-fold higher estrogen receptor binding than adamantane analogs, demonstrating the impact of boron cluster geometry on pharmacological activity .
  • This compound : Superior sEH inhibition compared to carborane-based inhibitors, likely due to optimized steric complementarity .

Barocaloric Properties

  • 1-Haloadamantanes : Exhibit entropy changes (~40 J/mol·K) similar to adamantane but with higher hysteresis, suggesting fluorine’s role in stabilizing phase transitions .

Data Tables

Table 1: Physicochemical Properties of Selected Adamantane Derivatives

Compound Melting Point (°C) logP Solubility (mg/mL) Bioactivity (IC₅₀)
This compound N/A ~3.5 0.15 (water) 10–50 pM (sEH)
1-Fluoroadamantane 257 ~2.1 0.08 (water) 10–50 nM (sEH)
1-Chloro-3-(isocyanatomethyl)adamantane N/A ~2.8 0.12 (water) 10–50 nM (sEH)

Key Findings and Implications

Fluorine’s Role : The 1-fluoro substitution enhances target binding via electronegativity, while the 3-trifluoromethyl group improves lipophilicity and metabolic stability .

Structure-Activity Relationships: Fluorinated adamantane derivatives outperform chlorinated and non-fluorinated analogs in inhibitory potency and selectivity .

Material Science Potential: Fluorine substitution modulates phase transitions in barocaloric applications, though hysteresis remains a challenge .

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